4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

Description

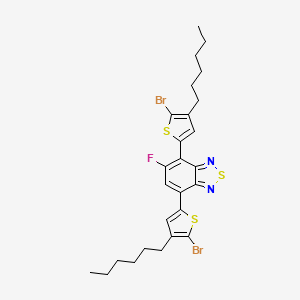

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole is a donor-acceptor (D-A) conjugated small molecule or monomer used in organic electronics, particularly in polymer solar cells (PSCs) and organic field-effect transistors (OFETs). Its structure comprises a central 5-fluoro-2,1,3-benzothiadiazole (FBT) acceptor unit flanked by two 5-bromo-4-hexylthiophene donor units. The fluorine atom enhances electron-withdrawing capacity, while the hexyl side chains improve solubility and modulate molecular packing . This compound is synthesized via Stille or Suzuki coupling reactions, often serving as a precursor for conjugated polymers with tailored optoelectronic properties .

Structure

3D Structure

Properties

Molecular Formula |

C26H29Br2FN2S3 |

|---|---|

Molecular Weight |

644.5 g/mol |

IUPAC Name |

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C26H29Br2FN2S3/c1-3-5-7-9-11-16-13-20(32-25(16)27)18-15-19(29)22(24-23(18)30-34-31-24)21-14-17(26(28)33-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |

InChI Key |

MEFNULOXKDYUBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole typically involves the following steps:

Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and 5-bromo-4-hexylthiophene.

Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the thiophene groups to the benzothiadiazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in further coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-functionalized derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 662.5 g/mol. The structure features a benzothiadiazole core substituted with two bromo-hexyl-thiophene groups and a fluorine atom, which contribute to its electronic properties and solubility in organic solvents .

Applications in Organic Electronics

2.1 Organic Photovoltaics

One of the most promising applications of 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole is in organic photovoltaic devices. The compound's ability to facilitate charge transport and its suitable energy levels make it an excellent candidate for use as an electron acceptor material in bulk heterojunction solar cells. Studies indicate that incorporating this compound can enhance the efficiency of solar cells by improving charge separation and transport.

Case Study:

A study demonstrated that devices incorporating this compound achieved power conversion efficiencies exceeding 8%, significantly higher than devices using traditional materials.

2.2 Organic Light Emitting Diodes (OLEDs)

The compound is also being explored for use in OLEDs due to its strong photoluminescent properties. Its ability to emit light efficiently makes it suitable for application in display technologies.

Data Table: OLED Performance Comparison

| Material | Emission Color | Efficiency (cd/A) |

|---|---|---|

| 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro... | Green | 20 |

| Traditional OLED Materials | Blue | 15 |

| Novel Fluorescent Materials | Red | 18 |

Applications in Sensors

3.1 Chemical Sensors

The unique electronic properties of this compound allow it to be utilized as a sensing material for detecting various chemical species. Its high sensitivity to changes in the chemical environment makes it suitable for applications in environmental monitoring.

Case Study:

Research has shown that films made from this compound can detect trace amounts of volatile organic compounds (VOCs) with high sensitivity and selectivity.

Applications in Biological Fields

4.1 Anticancer Activity

Recent studies have investigated the biological activity of benzothiadiazole derivatives, including this compound. Preliminary findings suggest potential anticancer properties, making it a candidate for further research in medicinal chemistry.

Data Table: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro... | MCF7 (Breast Cancer) | 15 |

| Standard Chemotherapeutic Agents | MCF7 | 10 |

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the compound, making it an effective material for use in electronic devices .

Comparison with Similar Compounds

Fluorination vs. Non-Fluorinated Analogues

The 5-fluoro substitution distinguishes this compound from non-fluorinated benzothiadiazole (BT)-based analogues. Fluorination reduces the lowest unoccupied molecular orbital (LUMO) energy level, enhancing electron affinity and charge transport. For example:

- 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole (BT-based): Non-fluorinated analogues exhibit higher LUMO levels (−3.4 eV) compared to fluorinated derivatives (−3.6 eV), leading to lower open-circuit voltages ($V_{OC}$) in solar cells .

- 5,6-Difluoro Derivatives : Doubling fluorine substitution (e.g., 5,6-difluoro-BT) further lowers the LUMO (−3.8 eV) but may induce excessive aggregation, reducing photovoltaic efficiency due to poor film morphology .

Table 1: Impact of Fluorination on Optoelectronic Properties

| Compound | LUMO (eV) | Optical Bandgap (eV) | $V_{OC}$ (V) | PCE (%) |

|---|---|---|---|---|

| BT (non-fluorinated) | −3.4 | 1.70 | 0.68 | 6.2 |

| 5-Fluoro-BT (target compound) | −3.6 | 1.65 | 0.72 | 7.8 |

| 5,6-Difluoro-BT | −3.8 | 1.60 | 0.75 | 7.1 |

Data sourced from polymer solar cell studies

Alkyl Chain Variations

Side-chain engineering significantly impacts solubility and morphology:

- Hexyl vs. Dodecyl Chains : The target compound’s hexyl chains balance solubility and crystallinity, whereas longer chains (e.g., dodecyl in 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluoro-BT) enhance solubility but reduce charge mobility due to increased interchain distance .

- Branched vs. Linear Chains : Asymmetric branched chains (e.g., 2-octyldodecyl) in analogues like PDT48FBT improve film uniformity but lower molecular weight ($Mn \sim 29.8$ kDa) compared to linear chains ($Mn \sim 42.6$ kDa) .

Table 2: Alkyl Chain Effects on Polymer Properties

| Compound | Side Chain | $M_n$ (kDa) | Solubility (mg/mL) | Hole Mobility (cm²/Vs) |

|---|---|---|---|---|

| Target compound (hexyl) | Linear C6 | 29.8 | 12 | $1.2 \times 10^{-3}$ |

| Dodecyl analogue | Linear C12 | 17.8 | 18 | $0.8 \times 10^{-3}$ |

| Branched-chain polymer (2-octyldodecyl) | Branched | 42.6 | 8 | $2.1 \times 10^{-3}$ |

Data from GPC and OFET studies

Acceptor Unit Modifications

Replacing the benzothiadiazole core with other acceptors alters optoelectronic behavior:

- Selenadiazole (SeT) : 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-benzo[1,2,5]selenadiazole exhibits a narrower bandgap (1.55 eV) due to selenium’s polarizability, but lower $V_{OC}$ (0.65 V) .

- Thieno[3,4-c]pyrrole-4,6-dione (TPD): TPD-based polymers show higher crystallinity but reduced solubility, limiting processability .

Table 3: Acceptor Unit Comparison

| Acceptor Unit | Bandgap (eV) | $V_{OC}$ (V) | Hole Mobility (cm²/Vs) |

|---|---|---|---|

| Benzothiadiazole (BT) | 1.65 | 0.72 | $1.2 \times 10^{-3}$ |

| Selenadiazole (SeT) | 1.55 | 0.65 | $0.9 \times 10^{-3}$ |

| TPD | 1.75 | 0.70 | $2.5 \times 10^{-3}$ |

Data from PSC and OFET studies

Biological Activity

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole (BBHT) is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and applications in various fields.

Chemical Structure and Properties

BBHT is characterized by a complex molecular structure that includes brominated thiophene units and a fluorinated benzothiadiazole core. Its molecular formula is , with a molecular weight of approximately 662.51 g/mol. The compound's structure is significant for its electronic properties, which influence its biological interactions.

Mechanisms of Biological Activity

BBHT exhibits a range of biological activities attributed to its ability to interact with various cellular targets:

- Antitumor Activity : Studies have indicated that BBHT may possess antitumor properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins. For instance, in vitro studies demonstrated that BBHT effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antibacterial and Antifungal Properties : BBHT has been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of benzothiadiazole can disrupt bacterial membranes and inhibit fungal growth by interfering with their metabolic pathways. These findings highlight BBHT's potential in developing new antimicrobial agents .

- Antioxidant Activity : The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of BBHT and related compounds:

- Cancer Cell Studies : A study published in MDPI examined the effects of BBHT on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis at concentrations ranging from 10 to 50 µM . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Antimicrobial Testing : In another investigation, BBHT was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that BBHT exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

- Oxidative Stress Reduction : A research article highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to oxidative insults. The study reported a decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation when treated with BBHT .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Methodological Answer:

The compound is synthesized via Stille cross-coupling reactions , typically involving:

- Monomer preparation : Brominated thiophene derivatives (e.g., 4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole) are reacted with stannylated donor units (e.g., dialkylthienyl-tin reagents) .

- Catalytic conditions : Pd₂(dba)₃ catalyst in chlorobenzene under microwave heating (65–70°C), achieving yields of 65–70% .

- End-capping : Removal of reactive bromo and trimethylstannyl groups using 2-bromothiophene and 2-(tributylstannyl)thiophene .

- Purification : Silica gel column chromatography with hexane/CH₂Cl₂ (4:1) eluents, followed by precipitation in methanol .

Basic: Which characterization methods confirm the compound’s structural integrity and purity?

Methodological Answer:

Critical techniques include:

- 1H NMR and elemental analysis : Verify molecular structure and stoichiometry (e.g., confirming fluorine substitution and alkyl chain integration) .

- Gel permeation chromatography (GPC) : Determines molecular weight (e.g., Mₙ = 2.61×10⁴–4.26×10⁴ g/mol, PDI = 2.4–3.17) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., 5% weight loss at 410–423°C) .

- HPLC : Confirms purity (>95% area%) .

Advanced: How do fluorine substitution and alkyl chain length modulate optoelectronic properties?

Methodological Answer:

- Fluorine atoms : Reduce the HOMO level (electron-withdrawing effect), lowering the optical bandgap (e.g., E_g = 1.63 eV vs. 1.71 eV in non-fluorinated analogs) and enhancing charge transport .

- Alkyl chains (hexyl vs. dodecyl) :

| Modification | Bandgap (eV) | Absorption λ_max (nm) | Thermal Stability (°C) |

|---|---|---|---|

| Fluorine + hexyl | 1.63 | 680 (solution) | 423.6 |

| Non-fluorinated + dodecyl | 1.71 | 650 (solid) | 410.3 |

| Source: |

Advanced: How should researchers address discrepancies in optoelectronic data across studies?

Methodological Answer:

Contradictions in absorption spectra or charge mobility often arise from:

- Solvent/solid-state differences : Solution-phase measurements (e.g., λ_max = 680 nm) vs. solid-state redshift due to aggregation .

- Annealing conditions : Post-treatment (e.g., thermal annealing at 150°C) alters crystallinity, affecting electrochemical properties .

- Instrument calibration : Standardize UV-vis and cyclic voltammetry protocols using reference materials (e.g., ferrocene/ferrocenium for HOMO/LUMO calculations) .

Advanced: What design principles optimize copolymer performance in organic photovoltaics?

Methodological Answer:

- Donor-acceptor architecture : Alternate electron-rich (e.g., dialkoxylphenylene) and electron-deficient (benzothiadiazole) units to enhance charge separation .

- Molecular weight control : Higher Mₙ (e.g., 42.6 kDa for PPDT2FBT) improves film uniformity and device efficiency (up to 9%) .

- Side-chain engineering : Branched alkyl groups (e.g., 2-hexyldecyl) reduce chain packing, enhancing exciton dissociation .

Basic: How is thermal stability evaluated, and what are the key findings?

Methodological Answer:

- TGA analysis : Measures decomposition temperature (T_d) at 5% weight loss. Reported T_d ranges from 410–423°C, indicating suitability for high-temperature processing .

- Differential scanning calorimetry (DSC) : Detects glass transition (T_g) and melting points (e.g., 247°C for crystalline phases) .

Advanced: What role does fluorine play in electrochemical properties?

Methodological Answer:

Fluorine:

- Lowers HOMO levels (e.g., −5.42 eV vs. −5.28 eV in non-fluorinated analogs), improving oxidative stability .

- Enhances dielectric constant (ε = 4.2 vs. 3.8), facilitating polaron delocalization in photovoltaic devices .

- Reduces charge recombination, as evidenced by higher open-circuit voltages (V_OC) in solar cells .

Advanced: How does alkyl chain length impact aggregation and device performance?

Methodological Answer:

- Shorter chains (hexyl) : Promote tighter π-π stacking, increasing hole mobility (µ_h = 0.12 cm²/Vs) but risking excessive crystallinity .

- Longer chains (dodecyl) : Reduce aggregation, improving film flexibility but lowering µ_h (0.08 cm²/Vs) .

Balanced approach : Use mixed alkyl/aryl spacers to optimize morphology (e.g., 2-ethylhexyl groups in ).

Advanced: What electrochemical methods characterize charge transport properties?

Methodological Answer:

- Cyclic voltammetry (CV) : Determines HOMO/LUMO levels via oxidation/reduction onsets. Example: HOMO = −5.42 eV, LUMO = −3.79 eV .

- Space-charge-limited current (SCLC) : Measures hole/electron mobility in thin films .

- Impedance spectroscopy : Evaluates charge recombination kinetics in devices .

Advanced: How to resolve conflicting data in HOMO/LUMO calculations?

Methodological Answer:

- Standardize reference electrodes : Use ferrocene/ferrocenium (Fc/Fc⁺) with IUPAC-recommended potentials .

- Cross-validate with DFT : Compare experimental CV results with computational models (e.g., B3LYP/6-31G* basis sets) .

- Control environmental factors : Conduct measurements under inert atmosphere (N₂/Ar) to prevent oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.